molecular formula C14H14ClNOS B2749084 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 847744-31-4

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B2749084
CAS No.: 847744-31-4
M. Wt: 279.78
InChI Key: UHTADWORDHCHCG-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide is a chemical compound with the molecular formula C14H14ClNOS and a molecular weight of 279.79 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group attached to a thiophene ring and a methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-methylbenzyl chloride and thiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are typically used for these reactions.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the existing functional groups in the molecule .

Scientific Research Applications

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological activities, making it a candidate for drug development. Its ability to interact with specific enzymes and receptors is of particular interest in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

2-chloro-N-[(4-methylphenyl)(thiophen-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but includes a thiadiazole ring instead of a thiophene ring.

    N-(4-methylphenyl)-2-thiophenecarboxamide: This compound lacks the chloro group and has a carboxamide group instead of the acetamide group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.

Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-10-4-6-11(7-5-10)14(16-13(17)9-15)12-3-2-8-18-12/h2-8,14H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTADWORDHCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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